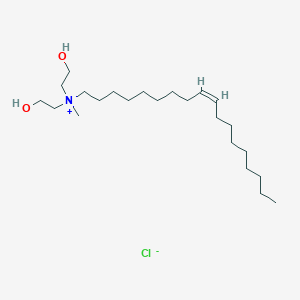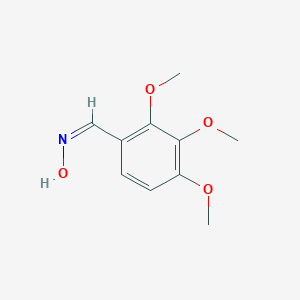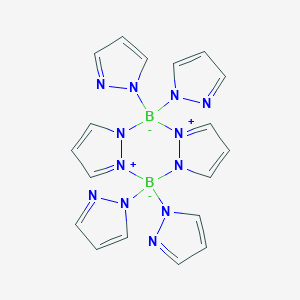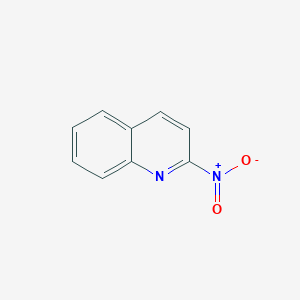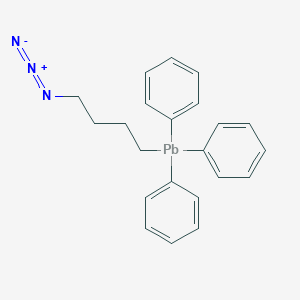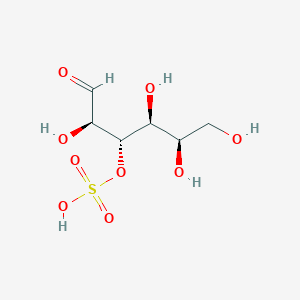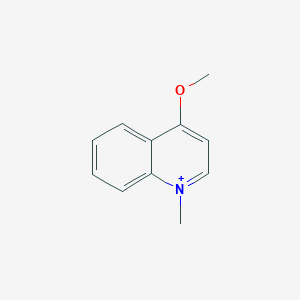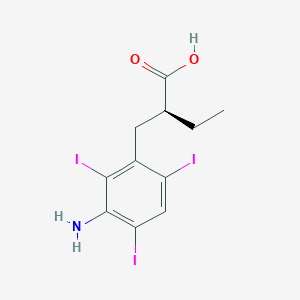
Methylsulfenyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylsulfenyl bromide is an organic compound with the chemical formula CH3SBr. It is a colorless liquid with a pungent odor and is highly reactive. Methylsulfenyl bromide is used in various chemical reactions as a source of the methylsulfenyl group.
Mécanisme D'action
Methylsulfenyl bromide acts as a source of the methylsulfenyl group. It reacts with various nucleophiles such as alcohols, amines, and thiols to form the corresponding methylsulfenyl derivatives. The reaction takes place through a substitution mechanism where the bromide ion is replaced by the nucleophile.
Effets Biochimiques Et Physiologiques
Methylsulfenyl bromide has no known biochemical or physiological effects. However, it is highly reactive and can cause severe skin and eye irritation. It should be handled with care and protective equipment should be worn.
Avantages Et Limitations Des Expériences En Laboratoire
Methylsulfenyl bromide is a useful reagent in organic synthesis. It is relatively easy to prepare and is readily available. However, it is highly reactive and can be dangerous to handle. It should be used with caution and protective equipment should be worn.
Orientations Futures
There are several future directions for the use of methylsulfenyl bromide in scientific research. One possible direction is the synthesis of new organic compounds using methylsulfenyl bromide as a reagent. Another direction is the preparation of new sulfonium salts and sulfonium ylides. Additionally, the use of methylsulfenyl bromide in the synthesis of thioethers and thioesters could be explored further.
Méthodes De Synthèse
Methylsulfenyl bromide can be synthesized by the reaction of methylsulfonyl chloride with hydrogen bromide. The reaction takes place in the presence of a catalyst such as zinc bromide. The resulting product is then purified by distillation.
Applications De Recherche Scientifique
Methylsulfenyl bromide is used in various scientific research applications. It is used as a reagent in the synthesis of organic compounds. It is also used in the preparation of sulfonium salts and sulfonium ylides. Methylsulfenyl bromide is also used in the synthesis of thioethers and thioesters.
Propriétés
Numéro CAS |
18681-52-2 |
|---|---|
Nom du produit |
Methylsulfenyl bromide |
Formule moléculaire |
CH3BrS |
Poids moléculaire |
127.01 g/mol |
Nom IUPAC |
methyl thiohypobromite |
InChI |
InChI=1S/CH3BrS/c1-3-2/h1H3 |
Clé InChI |
VTACQRMNQIKUJV-UHFFFAOYSA-N |
SMILES |
CSBr |
SMILES canonique |
CSBr |
Autres numéros CAS |
18681-52-2 |
Synonymes |
methylsulfenyl bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




